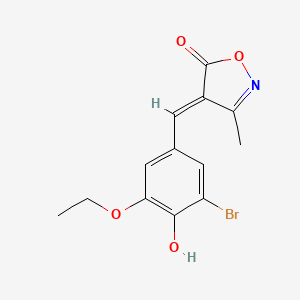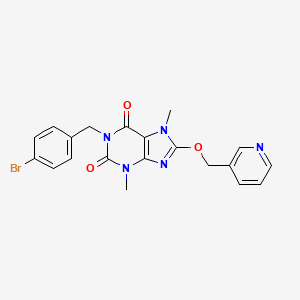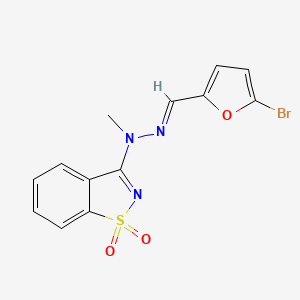
(4E)-4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the following steps:
Formation of the oxazolone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the brominated phenyl group: This step involves the bromination of a suitable phenyl precursor, followed by its incorporation into the oxazolone structure.
Addition of the ethoxy and hydroxyl groups: These functional groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The brominated phenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(3-BROMO-5-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4E)-4-[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
(4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12BrNO4 |
|---|---|
Molecular Weight |
326.14 g/mol |
IUPAC Name |
(4E)-4-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H12BrNO4/c1-3-18-11-6-8(5-10(14)12(11)16)4-9-7(2)15-19-13(9)17/h4-6,16H,3H2,1-2H3/b9-4+ |
InChI Key |
KMWVKLKQXPVEIU-RUDMXATFSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=NOC2=O)C)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NOC2=O)C)Br)O |
solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Ethoxyphenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11609303.png)
![5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11609310.png)
![5-bromo-1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11609322.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B11609339.png)
![4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609343.png)


![3,3,7,8-tetramethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11609360.png)
![(7Z)-7-(3-methoxybenzylidene)-3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609368.png)
![N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11609375.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609377.png)
![3-(4-chlorophenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11609380.png)
![Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate](/img/structure/B11609391.png)
![2-Methyl-3-[(2-methyl-1H-indol-3-YL)[4-(trifluoromethyl)phenyl]methyl]-1H-indole](/img/structure/B11609396.png)
